1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-: is a complex organic compound featuring a fused isoindole ring system. This compound is notable for its unique structural properties, which include a methoxy-substituted isothiazole moiety. Such structures are often found in biologically active molecules and have significant applications in various fields of chemistry and biology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to a wide range of effects
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives , the results of action could potentially include antimicrobial, antiretroviral, antifungal, and antineoplastic effects among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- can be achieved through a series of organic reactions. One common method involves the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is typically catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis is advantageous due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and isothiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler analog without the methoxy and isothiazole groups.
2-Methyl-1H-isoindole-1,3(2H)-dione: Another analog with a methyl group instead of the methoxy-isothiazole moiety.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- is unique due to its methoxy-substituted isothiazole group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-11-6-8(19-14-11)7-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJKINUNFIUOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757591 | |
Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91989-72-9 | |
Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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